molecular formula C9H8N2O2 B14856748 (2-Cyano-6-methylpyridin-4-YL)acetic acid

(2-Cyano-6-methylpyridin-4-YL)acetic acid

Cat. No.: B14856748
M. Wt: 176.17 g/mol
InChI Key: VHAUODCALZHNQI-UHFFFAOYSA-N
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Description

(2-Cyano-6-methylpyridin-4-YL)acetic acid is a chemical compound that belongs to the class of pyridine derivatives It features a cyano group and a methyl group attached to a pyridine ring, with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyano-6-methylpyridin-4-YL)acetic acid typically involves the cyanoacetylation of amines. One common method involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . The reaction can be carried out without solvent at room temperature or with stirring at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

(2-Cyano-6-methylpyridin-4-YL)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.

Scientific Research Applications

(2-Cyano-6-methylpyridin-4-YL)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Cyano-6-methylpyridin-4-YL)acetic acid involves its interaction with specific molecular targets and pathways. The cyano group and pyridine ring can participate in various biochemical reactions, influencing enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2-Cyano-6-methylpyridin-4-YL)acetic acid include other cyanoacetamide derivatives and pyridine-based compounds. Examples include:

Uniqueness

What sets this compound apart is its specific substitution pattern on the pyridine ring, which can confer unique chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

2-(2-cyano-6-methylpyridin-4-yl)acetic acid

InChI

InChI=1S/C9H8N2O2/c1-6-2-7(4-9(12)13)3-8(5-10)11-6/h2-3H,4H2,1H3,(H,12,13)

InChI Key

VHAUODCALZHNQI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)C#N)CC(=O)O

Origin of Product

United States

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